Technical Guide: Therapeutic Potential of 5-Bromo-2-(isoxazol-5-yl)phenol in Drug Discovery
The following technical guide details the therapeutic utility, structural properties, and experimental applications of 5-Bromo-2-(isoxazol-5-yl)phenol . Executive Summary 5-Bromo-2-(isoxazol-5-yl)phenol is a high-value p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic utility, structural properties, and experimental applications of 5-Bromo-2-(isoxazol-5-yl)phenol .
Executive Summary
5-Bromo-2-(isoxazol-5-yl)phenol is a high-value pharmacophore scaffold (chemotype) rather than a standalone marketed drug. In modern medicinal chemistry, it serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
Its significance lies in its pseudo-bicyclic conformation , driven by a strong intramolecular hydrogen bond between the phenol hydroxyl and the isoxazole nitrogen. This feature mimics the planarity of fused ring systems (like quinazolines or flavones) while retaining the solubility and synthetic tractability of a biaryl system.
Key Therapeutic Applications:
Oncology: Wnt/
-catenin pathway inhibition and HSP90 inhibition.
Infectious Disease: Antibacterial (oxadiazole/isoxazole class) and Antiviral (Zika/Flavivirus) agents.
Inflammation: COX-2 inhibition and modulation of NF-
B signaling.
Structural Biology & Pharmacophore Analysis
The "Pseudo-Ring" Effect
Unlike flexible biaryl compounds, 5-Bromo-2-(isoxazol-5-yl)phenol adopts a rigid, planar conformation in solution.
Intramolecular H-Bond: The proton of the phenolic hydroxyl group (C1-OH) forms a stable hydrogen bond with the nitrogen atom of the isoxazole ring at the C2 position.
Therapeutic Implication: This "locks" the molecule into a shape that fits narrow hydrophobic pockets (e.g., ATP-binding sites in kinases) without the entropic penalty usually paid by flexible ligands upon binding.
Bioisosterism: The 2-(isoxazol-5-yl)phenol motif is a bioisostere for 1-naphthol or quinolin-8-ol , but with improved metabolic stability and distinct electronic properties.
The Bromine Vector (C5 Position)
The bromine atom at position 5 is not merely a substituent; it is a strategic diversity vector .
Electronic Effect: It increases the lipophilicity and acidity of the phenol (pKa modulation), enhancing membrane permeability.
Synthetic Handle: It serves as the site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the scaffold into the "solvent-exposed" regions of a protein binding pocket.
Therapeutic Case Studies
Case A: Wnt/
-Catenin Pathway Inhibition (Colorectal Cancer)
Recent SAR studies (2025) have identified derivatives of 2-(isoxazol-5-yl)phenol as potent inhibitors of the Wnt pathway.[1]
Mechanism: The scaffold disrupts the protein-protein interaction (PPI) between
-catenin and BCL9.
Role of the Scaffold: The planar isoxazole-phenol core mimics the alpha-helical interface required for this PPI, blocking nuclear translocation of
-catenin and downregulating oncogenes like c-Myc and Cyclin D1.
Case B: HSP90 Inhibition (Resorcinol Mimics)
The compound acts as a monophenolic analog of the resorcinol-isoxazole class of HSP90 inhibitors (e.g., Luminespib).
Binding Mode: The isoxazole nitrogen and phenol hydroxyl coordinate directly with the Asp93/Thr184 water network in the HSP90 N-terminal ATP pocket.
Utility: 5-Bromo-2-(isoxazol-5-yl)phenol allows for "fragment-growing" strategies to identify novel HSP90 inhibitors with reduced toxicity compared to traditional resorcinols.
Experimental Protocols
Synthesis of 5-Bromo-2-(isoxazol-5-yl)phenol
Rationale: This protocol uses the "enaminone" route, which is more regioselective than direct condensation.
Reagents:
5-Bromo-2-hydroxyacetophenone
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Hydroxylamine hydrochloride (
)
Ethanol (EtOH), Acetic Acid (AcOH)
Step-by-Step Methodology:
Enaminone Formation:
Dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq) in anhydrous Toluene.
Add DMF-DMA (1.5 eq).
Reflux for 4–6 hours under
. Monitor by TLC for the disappearance of the ketone.
Concentrate in vacuo to yield the crude enaminone intermediate (red/orange oil).
Cyclization:
Redissolve the intermediate in Ethanol.
Add Hydroxylamine hydrochloride (1.2 eq).
Reflux for 2–3 hours.
Critical Step: Upon cooling, acidify slightly with AcOH to promote precipitation.
Purification:
Filter the precipitate. Recrystallize from EtOH/Water to obtain 5-Bromo-2-(isoxazol-5-yl)phenol as a crystalline solid.
A Strategic Guide for Medicinal Chemistry and Scaffold Functionalization Executive Summary & Pharmacophore Significance 5-Bromo-2-(isoxazol-5-yl)phenol represents a "privileged scaffold" in modern drug discovery, particu...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Guide for Medicinal Chemistry and Scaffold Functionalization
Executive Summary & Pharmacophore Significance
5-Bromo-2-(isoxazol-5-yl)phenol represents a "privileged scaffold" in modern drug discovery, particularly within the realm of kinase and chaperone inhibition. This molecule combines three critical structural features:
The Phenolic Hydroxyl: A crucial hydrogen-bond donor, often anchoring the molecule to polar residues (e.g., Asp93 in Hsp90).
The Isoxazole Ring: A stable bioisostere for carboxylic acids or esters, providing a rigid linker that orients substituents in a specific vector space.
The 5-Bromo Handle: An electrophilic site on the phenyl ring, enabling rapid diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to access hydrophobic pockets in target proteins.
This guide provides a rigorous technical analysis of the synthesis, reactivity, and biological application of this scaffold, moving beyond generic descriptions to actionable, laboratory-grade insights.
Synthetic Architecture
The most robust route to 5-Bromo-2-(isoxazol-5-yl)phenol is the chemical transformation of chromones . Unlike the chalcone route, which can suffer from regioselectivity issues (3,5- vs 5,3-isomers), the chromone ring-opening/ring-closing sequence offers high regiocontrol.
The Chromone-to-Isoxazole Transformation
The precursor, 6-Bromochromone , is treated with hydroxylamine hydrochloride. This reaction exploits the electrophilicity of the chromone C2 position.
Mechanism of Action (The "Why"):
Nucleophilic Attack: The nitrogen of hydroxylamine attacks the C2 position of the chromone (a vinylogous ester).
Ring Opening: The pyrone ring opens, forming a transient phenolic enaminone/oxime intermediate.
Recyclization: The oxime oxygen attacks the carbonyl carbon (formerly C4 of the chromone), expelling water and forming the isoxazole ring.
Visualization of Synthetic Pathway
The following diagram details the specific reaction flow and the divergence point for functionalization.
Caption: Figure 1. Regioselective synthesis of the isoxazole-phenol scaffold from 6-bromochromone and subsequent diversification points.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 5-Bromo-2-(isoxazol-5-yl)phenol
Note: This protocol is adapted from standard chromone-isoxazole conversions (e.g., Szabó et al., Tetrahedron 1986).
Reagents:
6-Bromochromone (1.0 eq)
Hydroxylamine hydrochloride (3.0 eq)
Pyridine (solvent/base) or Ethanol/NaOAc
Reflux condenser
Step-by-Step Methodology:
Dissolution: Dissolve 6-bromochromone (e.g., 5 mmol) in dry pyridine (10 mL). Rationale: Pyridine acts as both solvent and proton scavenger, facilitating the formation of the free amine from the hydrochloride salt.
Reflux: Heat the mixture to reflux (115°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a more polar spot (phenol).
Quench: Pour the reaction mixture into ice-cold dilute HCl (1M, 50 mL). Rationale: This neutralizes the pyridine and precipitates the phenolic product, which is insoluble in acidic water.
Isolation: Filter the off-white precipitate. Wash with cold water.
Purification: Recrystallize from Ethanol/Water.
Validation Checkpoint:
1H NMR (DMSO-d6): Look for the disappearance of the chromone C2 proton (singlet ~8.3 ppm) and the appearance of the isoxazole C4 proton (singlet ~6.9-7.1 ppm). The phenolic -OH should appear as a broad singlet >10 ppm (exchangeable).
Biological Applications & SAR Logic
Hsp90 Inhibition (Oncology)
This scaffold is a structural analog of the natural product Radicicol and synthetic inhibitors like NVP-AUY922 .
Mechanism: The phenol moiety mimics the interactions of the adenine ring of ATP in the N-terminal pocket of Hsp90.
Binding Mode: The hydroxyl group forms a direct hydrogen bond with Asp93 (in human Hsp90α). The isoxazole ring sits in a hydrophobic channel, orienting the 5-bromo group toward the solvent interface or a hydrophobic sub-pocket.
Antimicrobial Activity
Derivatives of 2-(isoxazol-5-yl)phenol have shown efficacy against Gram-positive bacteria (S. aureus). The mechanism often involves disruption of bacterial cell wall synthesis or DNA gyrase inhibition.
Data Summary: Functionalization Potential
The following table summarizes how the "5-Bromo" position modulates activity when substituted.
Substituent (at 5-position)
Reaction Type
Target Effect (Hsp90/Kinase)
Physicochemical Impact
Bromine (Parent)
N/A
Moderate Affinity
Lipophilic, low solubility
Aryl (e.g., 4-F-Phenyl)
Suzuki Coupling
High Affinity (Reach hydrophobic pocket)
Increased LogP, metabolic stability
Morpholine
Buchwald-Hartwig
Improved Solubility
Lower LogP, better PK profile
Alkyne
Sonogashira
Probe attachment (Click chemistry)
Rigid linker for chemical biology
Structural Activity Relationship (SAR) Diagram
This diagram illustrates the pharmacophore mapping of the derivative within a theoretical binding pocket (e.g., Hsp90 ATP binding site).
Caption: Figure 2. Pharmacophore mapping of the 5-bromo-2-(isoxazol-5-yl)phenol scaffold within the Hsp90 ATP-binding pocket.
References
Szabó, V., Borbély, J., Theisz, E., & Nagy, S. (1986).[1] Reaction of chromones with hydroxylamine in anhydrous methanol. Tetrahedron, 42(15), 4215–4222.[1]
Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer.[2] Journal of Medicinal Chemistry, 51(2), 196–218.
Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research, 68(8), 2850–2860.
Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel isoxazoles as potent anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 21, 2338–2345.
Sahu, S. K., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(isoxazol-5-yl)phenol
Abstract & Introduction The scaffold 5-Bromo-2-(isoxazol-5-yl)phenol represents a privileged structural motif in medicinal chemistry, combining a halogenated handle for diversification with a bioisosteric isoxazole ring...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The scaffold 5-Bromo-2-(isoxazol-5-yl)phenol represents a privileged structural motif in medicinal chemistry, combining a halogenated handle for diversification with a bioisosteric isoxazole ring and a phenolic hydroxyl group. While the isoxazole moiety serves as a robust metabolic surrogate for carboxylic acids or esters, the presence of an unprotected ortho-phenol presents significant synthetic challenges.
This application note details high-fidelity protocols for the Suzuki-Miyaura cross-coupling of this substrate. We address the specific interference mechanisms caused by the free phenolic group—namely catalyst poisoning and competitive protodeboronation—and provide two distinct synthetic routes: a Direct Coupling Strategy utilizing specialized Buchwald ligands, and a Protection-Deprotection Strategy for highly sensitive boronic acids.
Strategic Analysis: Chemical Challenges
Successful coupling requires navigating three competing chemical behaviors inherent to this substrate:
A. Catalyst Poisoning (The Phenoxide Trap)
In basic media, the phenol (
) is deprotonated. The resulting phenoxide is a potent ligand for Palladium(II).
Mechanism: The electron-rich phenoxide coordinates to the electrophilic Pd(II) center after oxidative addition, forming a stable [L_nPd(Ar)(OR)] resting state.
Consequence: This complex resists transmetallation with the boronic acid, effectively stalling the catalytic cycle and leading to homocoupling or dehalogenation byproducts.
B. Isoxazole Ring Instability
While generally robust, the isoxazole ring contains a weak N-O bond susceptible to cleavage.
Risk Factors: Strong reducing agents (e.g.,
) or harsh bases (e.g., -BuLi, strong alkoxides at high temp) can trigger ring opening to form enamino ketones or nitriles.
Solution: We utilize mild inorganic bases (Phosphates/Carbonates) and avoid reductive workups.
C. Steric & Electronic Deactivation
The isoxazole ring at the ortho position creates significant steric bulk, impeding the approach of the boronic acid during transmetallation. Furthermore, the electron-poor nature of the isoxazole ring makes the C-Br bond less electron-rich, which generally favors oxidative addition but requires electron-rich ligands to stabilize the cycle.
Ligand & Catalyst Selection Matrix
To overcome the "Phenoxide Trap," we employ electron-rich, bulky biaryl phosphine ligands. These ligands facilitate oxidative addition and, crucially, create a steric environment that destabilizes the unreactive Pd-phenoxide complex, forcing the cycle toward transmetallation.
Component
Recommendation
Rationale
Primary Ligand
SPhos or XPhos
The methoxy groups (SPhos) or isopropyl groups (XPhos) provide hemilabile coordination and extreme steric bulk, preventing catalyst deactivation by the free phenol.
Catalyst Source
Pd(OAc)₂ or Pd-G2/G3 Precatalysts
Precatalysts (e.g., XPhos Pd G2) ensure rapid initiation without an induction period, crucial for preventing side reactions.
Base
K₃PO₄ (Tribasic Potassium Phosphate)
Provides sufficient basicity to activate the boronic acid but is milder than alkoxides, preserving the isoxazole ring.
Solvent System
1,4-Dioxane / Water (4:1)
The biphasic nature dissolves inorganic bases while solvating the organic substrate. Water is essential for the boronate activation step.
Experimental Protocols
Protocol A: Direct Coupling (Unprotected Phenol)
Best for: Rapid library synthesis, robust boronic acids.
Increase catalyst loading to 5 mol%. Switch to SPhos or CataCXium A .
Isoxazole Ring Opening
Base too strong or temp too high.
Switch from K₂CO₃ to K₃PO₄ or KF . Lower temp to 60°C.
Protodeboronation
Unstable boronic acid.
Use Boronic Ester (Pinacol) instead of acid. Add excess boronate (2.0 equiv).
References
Suzuki-Miyaura Coupling of Halophenols
Anderson, K. W., et al.[1][3] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc.[3][4]2006 , 128, 10694.[3]
Note: Establishes the use of Buchwald ligands for coupling in the presence of free phenols.
Isoxazole Stability & Functionalization:
Sperry, J. B., & Wright, D. L. "Furans, Thiophenes and Related Heterocycles in Drug Discovery." Cur. Opin. Drug Discov. Devel.2005, 8, 723.
Note: Discusses the bioisosteric utility and stability profiles of isoxazoles.
Buchwald Ligand Guide (SPhos/XPhos)
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc.[2] Chem. Res.2008 , 41, 1461.
General Protocol for Heterocycle Coupling
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007, 129, 3358.
Application Note: Solubility and Handling of 5-Bromo-2-(isoxazol-5-yl)phenol
H BrNO MW: 240.05 g/mol [1][2] Executive Summary 5-Bromo-2-(isoxazol-5-yl)phenol is a halogenated heterocyclic building block frequently used in the synthesis of bioactive small molecules, particularly for agrochemical a...
5-Bromo-2-(isoxazol-5-yl)phenol is a halogenated heterocyclic building block frequently used in the synthesis of bioactive small molecules, particularly for agrochemical and pharmaceutical screening libraries.[1][2] Its structure features a phenol core substituted with an isoxazole ring and a bromine atom.[3][4][5][6]
Key Solubility Takeaway: This compound exhibits poor aqueous solubility but is highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] For biological assays, stock solutions should be prepared in 100% DMSO and subsequently diluted into aqueous buffers, ensuring the final DMSO concentration remains below biological toxicity thresholds (typically <0.5%).[2]
Chemical Properties & Solubility Profile[1][2][7]
Physicochemical Characteristics
The solubility behavior of 5-Bromo-2-(isoxazol-5-yl)phenol is governed by the interplay between its hydrophobic aromatic rings and the ionizable phenolic hydroxyl group.[1][2]
Weighing: Accurately weigh 2.40 mg of the powder into a tared amber glass vial.
Tip: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper first.[2]
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
Dissolution:
Vortex vigorously for 30 seconds.
Visual Check: Inspect the solution against a light source. It should be completely clear.
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[2]
Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
Storage: Store at -20°C or -80°C .
Workflow Diagram
The following diagram illustrates the decision process for solvent selection and stock preparation.
Caption: Decision tree for solvent selection and dissolution workflow.
Protocol: Experimental Solubility Determination
If precise solubility data is required for a specific solvent system (e.g., a specific assay buffer), use this saturation shake-flask method.[1][2]
Methodology
Supersaturation: Add excess compound (~5 mg) to 0.5 mL of the target solvent in a microcentrifuge tube.
Equilibration: Shake or rotate the tube at room temperature (25°C) for 24 hours.
Separation: Centrifuge at high speed (15,000 x g) for 10 minutes to pellet undissolved solid.
Quantification:
Carefully remove the supernatant.
Dilute the supernatant (e.g., 1:100) in methanol/water.[1][2]
Analyze via UV-Vis spectrophotometry (peak absorbance typically ~250–280 nm) or HPLC against a standard curve prepared in DMSO.[1][2]
Stability and Storage Guidelines
Hydrolytic Stability: The isoxazole ring is generally stable at neutral pH but can undergo ring-opening under strongly basic conditions (pH > 12) or extreme heat.[1][2]
Photostability: Halogenated aromatic compounds can be light-sensitive.[1][2] Always store in amber vials or wrap containers in aluminum foil.
Temperature:
Solid: Store at 2–8°C (short term) or -20°C (long term).
DMSO Stock: Stable at -20°C for up to 6 months.[1][2] If the solution turns yellow or brown, degradation may have occurred; verify purity by LC-MS.
Application Notes and Protocols: Strategic Functionalization of the Phenol Group in 5-Bromo-2-(isoxazol-5-yl)phenol
Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the strategic modification of bioactive scaffolds is paramount to optimizing pharmacological profiles. The compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic modification of bioactive scaffolds is paramount to optimizing pharmacological profiles. The compound 5-Bromo-2-(isoxazol-5-yl)phenol represents a valuable starting point for medicinal chemistry campaigns. Its structure marries a halogenated phenol—a common feature in many pharmaceuticals—with an isoxazole ring, a heterocycle known for its diverse biological activities and its role as a bioisostere for other functional groups.
The phenolic hydroxyl group is the most prominent and reactive handle on this molecule. Its functionalization into ethers or esters is a critical strategy employed by researchers to fine-tune key physicochemical and pharmacokinetic properties.[1] Converting the acidic and polar phenol can profoundly impact:
Solubility and Lipophilicity: Masking the polar -OH group generally increases lipophilicity (LogP), which can enhance membrane permeability and alter distribution profiles.
Metabolic Stability: The phenol group is a primary site for phase II metabolism (glucuronidation or sulfation). Its derivatization can block these metabolic pathways, potentially increasing the compound's half-life.
Prodrug Strategies: Phenolic esters, in particular, can be designed as prodrugs that are stable in the gastrointestinal tract but are cleaved by esterases in the plasma or target tissues to release the active phenolic drug.[2][3]
Binding Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Converting it to an ether (acceptor only) or an ester allows for probing its role in target binding and potentially accessing new, favorable interactions.
This guide provides an in-depth analysis and detailed, field-proven protocols for the two principal pathways of O-functionalization for 5-Bromo-2-(isoxazol-5-yl)phenol: O-Alkylation to form ethers and O-Acylation to form esters.
Core Molecule: 5-Bromo-2-(isoxazol-5-yl)phenol
Before proceeding to derivatization, it is essential to understand the properties of the starting material.
The electronic properties of this molecule are influenced by the electron-withdrawing nature of both the bromine atom and the isoxazole ring. This increases the acidity (lowers the pKa) of the phenolic proton compared to unsubstituted phenol, making its deprotonation under basic conditions more facile.
Part 1: O-Alkylation for the Synthesis of Aryl Ethers
The conversion of the phenol to an ether is a foundational transformation. The Williamson ether synthesis, a robust and versatile Sₙ2 reaction, is the most common and reliable method.[6] The reaction proceeds in two conceptual steps: deprotonation of the phenol to generate a potent nucleophile (the phenoxide), followed by its attack on an electrophilic alkylating agent.
Causality of Experimental Choices
Choice of Base: The base must be strong enough to quantitatively deprotonate the phenol.
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base, particularly effective in polar aprotic solvents like acetone or DMF. It is suitable for reactive alkylating agents like primary iodides and bromides.[7]
Cesium Carbonate (Cs₂CO₃): More soluble and basic than K₂CO₃, often leading to faster reactions and higher yields, especially with less reactive alkylating agents. The large, soft cesium cation is poorly coordinated, resulting in a more "naked" and highly reactive phenoxide anion.
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is used when weaker bases fail but requires anhydrous conditions as it reacts violently with water.
Choice of Solvent: The solvent must solubilize the reagents and facilitate the Sₙ2 reaction. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation but not the nucleophilic phenoxide, accelerating the reaction.
Choice of Alkylating Agent: Reactivity follows the order R-I > R-Br > R-Cl. Primary alkyl halides are ideal. Secondary halides may lead to competing E2 elimination, while tertiary halides will almost exclusively yield the elimination product.[6]
Workflow for O-Alkylation via Williamson Ether Synthesis
Caption: General workflow for Williamson ether synthesis.
Protocol 1: General O-Alkylation using Potassium Carbonate
This protocol is a robust starting point for the reaction with primary alkyl halides.
Materials
Reagent
M.W.
Equiv.
Example (1 mmol scale)
5-Bromo-2-(isoxazol-5-yl)phenol
240.05
1.0
240 mg
Alkyl Halide (e.g., Ethyl Iodide)
155.97
1.2
187 mg (94 µL)
Potassium Carbonate (K₂CO₃)
138.21
2.0
276 mg
N,N-Dimethylformamide (DMF)
-
-
5 mL
Procedure
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(isoxazol-5-yl)phenol (1.0 eq) and potassium carbonate (2.0 eq).
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
Reagent Addition: Add the alkyl halide (1.2 eq) to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to 50-60 °C. The choice of temperature depends on the reactivity of the alkyl halide; more reactive halides may proceed at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 2-12 hours).
Workup (Quench): Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (10x the volume of DMF).
Workup (Extraction): Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
Workup (Wash): Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 20 mL) to remove residual DMF and water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether.
Part 2: O-Acylation for the Synthesis of Phenyl Esters
The formation of a phenyl ester is another key functionalization, often used to create prodrugs or to protect the phenol group. The most direct method involves reacting the phenol with a highly electrophilic acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Causality of Experimental Choices
Acylating Agent:
Acyl Chlorides: Highly reactive and efficient. The reaction is often fast, even at low temperatures. The byproduct is HCl, which must be scavenged by a base.
Anhydrides: Less reactive than acyl chlorides but are easier to handle and often result in cleaner reactions. The byproduct is a carboxylic acid.
Base/Catalyst:
Pyridine/Triethylamine (Et₃N): These organic bases act as both an acid scavenger and a nucleophilic catalyst. They react with the acyl chloride to form a highly reactive acylpyridinium or acylammonium intermediate, which is then attacked by the phenol.
DMAP (4-Dimethylaminopyridine): Often used in catalytic amounts (0.1 eq) with anhydrides. DMAP is a hyper-nucleophilic catalyst that dramatically accelerates the acylation reaction.
Aqueous Base (Schotten-Baumann conditions): In this two-phase system, the phenoxide is formed in the aqueous layer with NaOH and reacts with the acyl chloride in the organic layer. This is a classic, robust method particularly useful on a larger scale.[8]
Workflow for O-Acylation using Acyl Chloride
Caption: General workflow for O-acylation using an acyl chloride.
Protocol 2: General O-Acylation using an Acyl Chloride
This protocol describes a standard procedure for ester formation using an organic base.
Materials
Reagent
M.W.
Equiv.
Example (1 mmol scale)
5-Bromo-2-(isoxazol-5-yl)phenol
240.05
1.0
240 mg
Acyl Chloride (e.g., Acetyl Chloride)
78.50
1.1
86 mg (78 µL)
Triethylamine (Et₃N)
101.19
1.5
152 mg (209 µL)
Dichloromethane (DCM)
-
-
5 mL
Procedure
Reaction Setup: Dissolve 5-Bromo-2-(isoxazol-5-yl)phenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.5 eq).
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the cold, stirring solution. An exothermic reaction may be observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup (Wash): Transfer the reaction mixture to a separatory funnel and dilute with additional DCM (10 mL). Wash sequentially with 1 M HCl (2 x 10 mL) to remove triethylamine hydrochloride, saturated aqueous NaHCO₃ (1 x 10 mL), and finally with brine (1 x 10 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to afford the pure ester product.
Conclusion
The functionalization of the phenolic hydroxyl group of 5-Bromo-2-(isoxazol-5-yl)phenol is a critical and straightforward step in the development of novel chemical entities. The O-alkylation and O-acylation reactions described herein provide reliable and high-yielding pathways to ethers and esters, respectively. By carefully selecting the base, solvent, and electrophile, researchers can efficiently generate diverse libraries of compounds. These protocols serve as a validated foundation for modulating the physicochemical and pharmacological properties of this promising scaffold, enabling further exploration in drug discovery and development programs.
References
National Center for Biotechnology Information (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. PubMed Central. Available at: [Link]
Youn, J. et al. (n.d.). Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. ScienceDirect. Available at: [Link]
Reddy, K. et al. (2015). Diaryl etherification of substituted phenols with phenyl boronic acid. ResearchGate. Available at: [Link]
Wang, D. (2012). Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives. PubMed Central. Available at: [Link]
Royal Society of Chemistry (2024). H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. RSC Publishing. Available at: [Link]
Wang, C. et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers. Available at: [Link]
Le, C. et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. Available at: [Link]
Dandepally, S. et al. (2008). Chemical Libraries via Sequential C−H Functionalization of Phenols. ACS Publications. Available at: [Link]
Royal Society of Chemistry (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. Available at: [Link]
Canadian Science Publishing (n.d.). Etherification of phenols by amines via transient diazonium intermediates. Canadian Science Publishing. Available at: [Link]
Wikipedia (n.d.). Phenol ether. Wikipedia. Available at: [Link]
Sloan, K. et al. (n.d.). Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. PubMed Central. Available at: [Link]
Liu, Z. et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central. Available at: [Link]
ResearchGate (n.d.). The ester-prodrugs of analgesic acids and phenols that are officially registered drugs. ResearchGate. Available at: [Link]
ResearchGate (2024). Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation. ResearchGate. Available at: [Link]
Google Patents (n.d.). Preparation of phenolic ethers. Google Patents.
Royal Society of Chemistry (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. Available at: [Link]
De Gruyter (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. De Gruyter. Available at: [Link]
ResearchGate (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Available at: [Link]
Sonawane, R. B. et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. Available at: [Link]
Crystallization techniques for 5-Bromo-2-(isoxazol-5-yl)phenol purification
Application Note: Advanced Crystallization & Purification Protocols for 5-Bromo-2-(isoxazol-5-yl)phenol Executive Summary This guide details the purification of 5-Bromo-2-(isoxazol-5-yl)phenol , a critical intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization & Purification Protocols for 5-Bromo-2-(isoxazol-5-yl)phenol
Executive Summary
This guide details the purification of 5-Bromo-2-(isoxazol-5-yl)phenol , a critical intermediate in the synthesis of heterocyclic pharmaceutical targets.[1] Due to the amphiphilic nature of the isoxazole-phenol motif and the high melting point characteristic of this scaffold (~205–213°C for analogs), standard silica chromatography is often inefficient for scale-up.
This protocol prioritizes thermodynamic crystallization and chemical extraction (Acid-Base Swing) techniques.[1] These methods exploit the compound’s phenolic acidity (
) and differential solubility to achieve purities (HPLC) suitable for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Chemical Context & Impurity Profile
Understanding the physicochemical landscape is a prerequisite for successful crystallization.
Oligomers: Colored oxidative coupling products (common in phenols).
Pre-Crystallization Assessment
Before initiating crystallization, perform a solubility screen. The high melting point suggests strong crystal lattice energy; therefore, a high-boiling solvent or a strong dipole solvent is often required to break the lattice.
Table 1: Solubility Profile (Estimated at 25°C vs. 60°C)
Solvent
Solubility (25°C)
Solubility (60°C)
Role
Ethanol (EtOH)
Moderate
High
Primary Solvent
Ethyl Acetate (EtOAc)
Moderate
High
Primary Solvent
Tetrahydrofuran (THF)
High
Very High
Solubilizer (use with caution)
Heptane / Hexanes
Insoluble
Poor
Anti-Solvent
Water
Insoluble
Poor
Anti-Solvent
Dichloromethane (DCM)
Moderate
Moderate
Extraction Solvent
Detailed Purification Protocols
Method A: The "Acid-Base Swing" (Chemical Purification)
Best for: Crude material with significant non-phenolic impurities (e.g., unreacted ketone, neutral side products).
Principle: This method selectively pulls the target into the aqueous phase as a phenolate salt, leaving non-acidic impurities in the organic phase, then precipitates the pure phenol by acidification.
Protocol:
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).
Extraction: Add 1.0 M NaOH (aq) (1.2 equivalents). The phenol deprotonates and migrates to the aqueous layer (yellow/orange color is typical for phenolates).
Phase Separation: Separate the layers.
Organic Layer:[1][2][3] Contains non-acidic impurities. Discard (or back-extract once with 0.1 M NaOH to recover yield).
1H NMR: Verify removal of solvent peaks (EtOH/EtOAc) and absence of alkyl impurities in the aliphatic region (0–4 ppm).
DSC (Differential Scanning Calorimetry): Sharp endotherm at melting point (Expected range: 205–213°C for 4-bromo analog; 5-bromo should be similar). Broad melting indicates impurity.
Troubleshooting Table:
Issue
Cause
Solution
Oiling Out
Temperature dropped too fast or solvent mix is too rich in anti-solvent.[1]
Re-heat to dissolve. Add more good solvent (EtOH). Cool slower. Seed the solution.
Low Yield
Too much solvent used or product is too soluble in mother liquor.
Concentrate mother liquor and cool to -10°C. Use Method A (Acid-Base) to recover from filtrate.[1]
Colored Product
Oxidative impurities (quinones).
Add activated carbon (charcoal) during the hot dissolution step of Method B, stir for 10 min, then filter hot.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 578506, 2-(5-Isoxazolyl)phenol. Retrieved from [Link]
Google Patents. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.[1] Retrieved from
Organic Syntheses. Preparation of Brominated Heterocycles (General Methodologies). Coll. Vol. 10, p. 355. Retrieved from [Link]
Vensel Publications. Synthesis and Crystal Structure of Isoxazole Derivatives. Journal of Pharmaceutical Chemistry, 2023.[4] Retrieved from [Link]
Technical Support Center: Strategies for Improving the Solubility of Brominated Isoxazoles in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in the lab: the poor aq...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in the lab: the poor aqueous solubility of brominated isoxazole derivatives and its impact on the reliability of biological assay data. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to make informed decisions for your specific compounds.
Understanding the Challenge: The Intricacies of Brominated Isoxazole Solubility
Isoxazoles are a vital class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The introduction of a bromine atom, while often crucial for enhancing biological activity, frequently leads to a significant decrease in aqueous solubility.[1] This is primarily due to two factors:
Increased Lipophilicity: The bromine atom increases the molecule's overall lipophilicity (fat-loving nature), making it less favorable for it to interact with polar water molecules.
Strong Crystal Lattice Energy: The presence of the halogen can lead to stronger intermolecular interactions in the solid state, requiring more energy to break the crystal lattice and dissolve the compound.
This poor solubility can manifest as compound precipitation when transitioning from a concentrated organic stock solution (typically in DMSO) to the aqueous environment of a biological assay buffer.[4][5] Such precipitation can lead to inaccurate concentration measurements, flawed structure-activity relationships, and ultimately, misleading experimental results.[6]
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with brominated isoxazoles.
Q1: My brominated isoxazole, which is fully dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity.[4] DMSO is a powerful polar aprotic solvent that can readily dissolve many hydrophobic compounds. However, when this DMSO stock is introduced into an aqueous buffer, the overall polarity of the solution increases dramatically. The water molecules cannot effectively solvate the lipophilic brominated isoxazole, leading to its precipitation.[4]
Immediate Troubleshooting Steps:
Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the DMSO concentration. This allows the compound to acclimate to the changing solvent environment more gently.[7]
Vortexing During Dilution: Vigorously mix the aqueous buffer while adding the DMSO stock. This rapid dispersion can sometimes create a transiently stable, supersaturated solution or form smaller, less visible precipitates.[8]
Gentle Warming: For some compounds, briefly warming the solution to 37°C may help dissolve small precipitates.[9] However, be cautious as this can affect the stability of your compound or other assay components.
If these immediate steps fail, more advanced formulation strategies are necessary.
Q2: I've tried basic troubleshooting, but my compound still precipitates. What are the next steps I should consider?
A2: When simple dilution adjustments are insufficient, a more systematic approach to formulation is required. The goal is to modify the aqueous environment to make it more hospitable to your hydrophobic compound.
Here is a workflow to guide your decision-making process:
Figure 2: Stepwise dilution protocol using a co-solvent.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The maximum tolerable DMSO concentration is highly cell-line dependent. [4]As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. [4]However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%. [4]It is imperative to perform a DMSO tolerance curve for your specific cell line and assay duration to determine the highest non-toxic concentration.
Concluding Remarks
Improving the solubility of brominated isoxazoles is a crucial step in obtaining reliable and reproducible data in biological assays. By understanding the underlying physicochemical principles and employing a systematic troubleshooting approach, researchers can overcome these challenges. Always begin with simple method adjustments before moving to more complex formulation strategies like co-solvents or cyclodextrins. Meticulous preparation of stock solutions and appropriate vehicle controls are paramount for ensuring the scientific integrity of your results.
References
Astray, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
Gould, S., & Scott, R. C. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
Astray, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
Trivedi, V. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. Available at: [Link]
Vasconcelos, T., Sarmento, B., & Costa, P. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
Heer, J. P., et al. (2021). Membrane-water partitioning – Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. ResearchGate. Available at: [Link]
Wasserscheid, P., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed. Available at: [Link]
Bitesize Bio (2022). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]
G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
University of Strathclyde (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. Available at: [Link]
Emulate (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. Available at: [Link]
Solubility of Things (n.d.). Isoxazole. Solubility of Things. Available at: [Link]
Li, S., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]
Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]
ResearchGate (n.d.). a) General strategies for the preparation of isoxazoles 1. b).... ResearchGate. Available at: [Link]
ResearchGate (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... ResearchGate. Available at: [Link]
Walia, R., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. Available at: [Link]
PubMed (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
ResearchGate (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate. Available at: [Link]
Tanyeli, C., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]
Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. Available at: [Link]
Rajanarendar, E., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed. Available at: [Link]
ResearchGate (n.d.). (PDF) Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. ResearchGate. Available at: [Link]
PubMed (n.d.). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed. Available at: [Link]
NIH (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. Available at: [Link]
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]
ResearchGate (n.d.). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
Journal of ISAS (n.d.). Journal of ISAS. Journal of ISAS. Available at: [Link]
Royal Society of Chemistry (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
MDPI (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
Executive Summary & Structural Context Target Molecule: 5-Bromo-2-(isoxazol-5-yl)phenol Formula: C H BrNO MW: 240.05 g/mol [1] This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-Bromo-2-(iso...
This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-Bromo-2-(isoxazol-5-yl)phenol . This compound represents a specific class of 2-heteroaryl phenols where the interplay between the phenolic hydroxyl group and the adjacent isoxazole ring creates a "locked" conformation via intramolecular hydrogen bonding.
Why this analysis matters:
In drug discovery, this scaffold often serves as a fragment for kinase inhibitors or protein-protein interaction stabilizers.[2] Correctly interpreting its NMR spectrum is critical to distinguish it from:
Figure 1: Predicted connectivity and coupling network for 5-Bromo-2-(isoxazol-5-yl)phenol. Dashed lines indicate J-coupling; the yellow line indicates spatial proximity (NOE).
Comparative Analysis: Product vs. Alternatives
This section objectively compares the spectral "fingerprint" of the target molecule against common impurities or isomers to facilitate rapid quality control (QC).
Presence of H-3' (deshielded by N=C) confirms 5-yl attachment.
Absence of aromatic heterocycle protons; presence of acetyl CH3 .
H-5' signal character is distinct; NOE between OH and Isoxazole-H differs.
Solvent Selection: DMSO-d6 vs. CDCl3
The choice of solvent drastically alters the visibility of the key Phenol OH peak.
CDCl3 (Chloroform-d):
Pros: Sharper aromatic resolution.
Cons: The Phenol OH may be broad or drift depending on concentration and water content.[2] However, due to the intramolecular hydrogen bond (Phenol OH ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Isoxazole N), the signal is often stabilized even in non-polar solvents, appearing sharp around 10-11 ppm.
DMSO-d6 (Dimethyl sulfoxide-d6):
Pros:Recommended. The OH signal is distinct, sharp, and integrated reliably (1H). The solvent viscosity broadens couplings slightly but ensures the exchangeable proton is visible.[2]
Cons: Strong water peak at 3.33 ppm can obscure mid-field signals (though unlikely to overlap with this molecule's aromatic region).[2]
Detailed Experimental Interpretation
The Aromatic Region (6.5 – 8.0 ppm)
The benzene ring protons (H-3, H-4, H-6) form an ABX spin system (or AMX depending on field strength).[2]
H-3 (Doublet, ~7.8 ppm): This proton is ortho to the isoxazole ring.[2] The heterocyclic ring is electron-withdrawing, deshielding H-3 significantly compared to a standard phenol.[2]
H-4 (Doublet of Doublets, ~7.4 ppm): This proton couples to H-3 (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Hz) and H-6 ( Hz).
H-6 (Doublet, ~7.1 ppm): Located ortho to the OH group and meta to the Bromine.[2] The electron-donating effect of the OH shields this proton relative to H-3 and H-4.
The Isoxazole Region
The isoxazole moiety attached at position 5 possesses protons at C3' and C4'.[2]
H-3' (Doublet, ~8.6 ppm): This proton is between the Ring Oxygen and Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
). The proximity to the electronegative Nitrogen and the double bond character deshields it strongly.[2]
H-4' (Doublet, ~6.9 ppm): This proton is adjacent to the connection point (C5').[2] It typically appears upfield relative to H-3'.[2]
Coupling: A characteristic small coupling constant (
Hz) is observed between H-3' and H-4'.
The "Locked" Phenol OH (~10.5 - 11.5 ppm)
Unlike simple phenols where the OH is mobile, the 2-(isoxazol-5-yl) substitution allows for a 6-membered pseudo-ring formation via hydrogen bonding between the Phenol H and the Isoxazole Nitrogen.[2]
Observation: A sharp singlet downfield.
Validation: If this peak is absent or broad in CDCl3, switch to DMSO-d6. If it remains broad, the sample may be "wet" (containing acid/base impurities facilitating exchange).[2]
Experimental Protocol for Validation
To guarantee a publication-quality spectrum, follow this self-validating protocol.
Step 1: Sample Preparation[2]
Mass: Weigh 5-10 mg of the solid product.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D). Note: Use an ampoule to ensure dryness.
Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube. Suspended solids cause line broadening.[2]
Reasoning: The aromatic protons and the H-bonded OH can have long T1 relaxation times. A short D1 will reduce the integration of the OH and H-3' signals, leading to incorrect stoichiometry calculations.[2]
Step 3: Processing & Logic Check[2]
Phasing: Ensure the baseline is flat.
Integration: Calibrate the H-3' signal (most downfield aromatic, ~8.6 ppm) to 1.00 H.
Validation Check:
Does the OH integrate to ~1.0? (If <0.8, check D1 or water content).[2]
Use the following logic flow to confirm the structure if the spectrum is ambiguous.
Figure 2: Step-by-step logic flow for validating the identity of 5-Bromo-2-(isoxazol-5-yl)phenol.
References
Hansen, P. E., & Spanget-Larsen, J. (2017).[2] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552.[2] Link[2]
Relevance: Establishes the correlation between intramolecular H-bonding (OH...N) and the downfield shift of phenolic protons (10-15 ppm).
Abraham, R. J., & Mobli, M. (2008).[2] 1H chemical shifts in NMR: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 46(1), 3-12.[2] Link
Relevance: Provides the foundational increments for calculating isoxazole ring proton shifts (H-3 vs H-4).
PubChem Compound Summary. (n.d.). 2-(5-Isoxazolyl)phenol.[1][3] National Center for Biotechnology Information.[2] Link
Relevance: Confirmation of the core scaffold structure and CAS registry data.[2]
Chimichi, S., & Boccalini, M. (2003).[2] Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101.[2] Link[2]
A Comparative Guide to the Bioactivity of 5-Bromo vs. 4-Bromo Isoxazolyl Phenols for Researchers
For researchers and professionals in drug development, the strategic placement of functional groups on a bioactive scaffold is a cornerstone of medicinal chemistry. The isoxazolyl phenol framework, a privileged structure...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the strategic placement of functional groups on a bioactive scaffold is a cornerstone of medicinal chemistry. The isoxazolyl phenol framework, a privileged structure, is known for its diverse pharmacological potential. The introduction of a halogen, such as bromine, can significantly modulate a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of 5-bromo and 4-bromo isoxazolyl phenols, offering insights into their synthesis, potential bioactivities, and the underlying structure-activity relationships.
Introduction: The Significance of Bromine Substitution on the Isoxazolyl Phenol Scaffold
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This moiety is a key component in numerous pharmaceuticals due to its ability to engage in various non-covalent interactions with biological targets.[1][2] Phenolic compounds, on the other hand, are well-established as potent antioxidants and modulators of various enzymatic pathways. The combination of these two pharmacophores in isoxazolyl phenols presents a promising scaffold for discovering new therapeutic agents.
Halogenation, particularly bromination, is a common strategy in drug design to enhance biological activity. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The position of the bromine atom on the aromatic ring is critical, as it can alter the molecule's electronic properties and steric profile, leading to differential biological effects. This guide will explore the nuances of bioactivity when the bromine atom is positioned at the 4- versus the 5-position of the isoxazolyl phenol backbone.
Synthesis and Spectroscopic Characterization
The synthesis of both 5-bromo and 4-bromo isoxazolyl phenols can be achieved through established synthetic routes for isoxazole formation, typically involving the condensation of a β-diketone or a chalcone with hydroxylamine.[3]
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of bromo-isoxazolyl phenols.
Experimental Protocol: Synthesis of a Substituted Isoxazolyl Phenol
To a solution of an appropriately substituted 2-hydroxyacetophenone (1 eq.) in ethanol, add a solution of a substituted benzaldehyde (1 eq.) and an aqueous solution of a base (e.g., NaOH or KOH).
Stir the reaction mixture at room temperature until completion (monitored by TLC).
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
Filter the precipitated chalcone, wash with water, and dry.
Isoxazole Formation (Cyclization):
Reflux a mixture of the synthesized chalcone (1 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent (e.g., ethanol or acetic acid) in the presence of a base (e.g., sodium acetate).
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-cold water.
Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain the pure isoxazolyl phenol.[3]
Spectroscopic Characterization: The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure.
¹H NMR: Will show characteristic peaks for the aromatic protons, the isoxazole ring proton, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will differ between the 4-bromo and 5-bromo isomers.
¹³C NMR: Will display distinct signals for each carbon atom in the molecule, with the position of the carbon attached to the bromine atom being a key differentiator.
FT-IR: Will show characteristic absorption bands for the O-H stretch of the phenol, C=N stretch of the isoxazole ring, and C-Br stretch.
Mass Spectrometry: Will provide the molecular weight of the compound and characteristic isotopic patterns for bromine.
Comparative Bioactivity Profile
Antimicrobial Activity
Isoxazole derivatives are known to possess a broad spectrum of antimicrobial activities.[5] The presence and position of a halogen on the phenyl ring can significantly influence this activity.
Structure-Activity Relationship Insights:
Studies on other halogenated isoxazoles suggest that the presence of an electron-withdrawing group, such as bromine, on the phenyl ring can enhance antibacterial activity.[6]
The position of the halogen can affect the molecule's ability to interact with bacterial enzymes or cell membranes. For instance, a study on 4-isoxazolyl-1,4-dihydropyridines showed a clear SAR for halogen substituents, with the para-bromo derivative exhibiting greater activity than para-chloro and para-fluoro analogs.[7]
It is plausible that the 4-bromo isomer, with the bromine at the para-position relative to the isoxazole linkage, may exhibit different potency compared to the 5-bromo isomer, where the bromine is in a meta-like position. The electronic effects and steric hindrance will differ, potentially leading to varied interactions with microbial targets.
Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 5-bromo and 4-bromo isoxazolyl phenols in the broth medium in a 96-well microtiter plate.
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The isoxazole scaffold is a key component of several anticancer agents.[8][9] Bromophenols isolated from marine sources have also demonstrated significant cytotoxic activity against various cancer cell lines.[10]
Structure-Activity Relationship Insights:
The anticancer activity of isoxazole derivatives is often attributed to their ability to inhibit key cellular targets like protein kinases or tubulin polymerization.[11]
The position of the bromine atom can influence the molecule's ability to fit into the binding pocket of these targets. The steric bulk and electronic nature of the bromine at either the 4- or 5-position will dictate the binding interactions.
For some classes of compounds, a para-halogen substitution is favorable for activity, while for others, a meta-substitution might be preferred to avoid steric clashes or to form specific halogen bonds.
Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)
Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, HeLa) in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the 5-bromo and 4-bromo isoxazolyl phenols for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity
Isoxazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators.[8]
Structure-Activity Relationship Insights:
The anti-inflammatory activity of phenolic compounds is often linked to their antioxidant properties and their ability to inhibit pro-inflammatory enzymes.
The position of the bromine atom can affect the acidity of the phenolic hydroxyl group and the molecule's overall redox potential, which in turn can influence its antioxidant and enzyme-inhibitory activities.
Molecular modeling and docking studies would be beneficial to predict the binding modes of the 4-bromo and 5-bromo isomers within the active site of enzymes like COX-1 and COX-2 to rationalize any observed differences in activity.
Experimental Protocol: COX Inhibition Assay
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
Compound Incubation: Incubate the enzymes with various concentrations of the 5-bromo and 4-bromo isoxazolyl phenols or a known inhibitor (e.g., indomethacin) for a specific time.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Detection of Prostaglandin Production: Measure the production of prostaglandins (e.g., PGE₂) using a commercially available ELISA kit.
IC₅₀ Calculation: Determine the IC₅₀ value, the concentration of the compound that inhibits enzyme activity by 50%, from the dose-response curve.
Data Summary and Comparison
As direct comparative experimental data is not available, the following table provides a hypothetical framework for presenting such data, which would be populated upon experimental evaluation.
Bioactivity
Assay
5-Bromo Isoxazolyl Phenol
4-Bromo Isoxazolyl Phenol
Reference Compound
Antimicrobial
MIC (µg/mL) vs. S. aureus
Data to be determined
Data to be determined
Vancomycin
MIC (µg/mL) vs. E. coli
Data to be determined
Data to be determined
Ciprofloxacin
Anticancer
IC₅₀ (µM) vs. MCF-7 cells
Data to be determined
Data to be determined
Doxorubicin
IC₅₀ (µM) vs. HeLa cells
Data to be determined
Data to be determined
Cisplatin
Anti-inflammatory
COX-2 IC₅₀ (µM)
Data to be determined
Data to be determined
Celecoxib
Logical Relationship of Bioactivity Evaluation
Caption: Logical flow for the comprehensive bioactivity evaluation of isomeric compounds.
Conclusion and Future Directions
This guide has outlined the synthesis and potential bioactivities of 5-bromo and 4-bromo isoxazolyl phenols. While direct comparative data is currently lacking in the literature, the principles of structure-activity relationships suggest that the position of the bromine atom is likely to have a significant impact on their antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on the parallel synthesis and biological evaluation of these two isomers to provide definitive comparative data. Such studies would not only elucidate the specific therapeutic potential of each compound but also contribute to a deeper understanding of the SAR of halogenated isoxazoles. Further investigations could also explore their mechanisms of action at the molecular level and their pharmacokinetic profiles to assess their drug-likeness. This foundational work is crucial for guiding the rational design of more potent and selective isoxazolyl phenol-based therapeutic agents.
References
A review of isoxazole biological activity and present synthetic techniques.
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/28/3/1410]
The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7128383/]
Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222384/]
Structure–activity relationship of isoxazole derivatives.
Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. BenchChem.
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1410]
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemistry & Biodiversity.
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139885/]
Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. Anti-Cancer Agents in Medicinal Chemistry. [URL: https://www.benthamscience.com/abstract/2020/20/4/299-310]
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [URL: https://www.mdpi.com/1420-3049/27/21/7264]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [URL: https://www.mdpi.com/2073-4344/12/10/1144]
Antimicrobial Activity of a new Series of Bis(isoxazoline), Bis(isoxazole) and their Derivatives. International Journal of Chemical and Physical Sciences.
Comparative Guide to Isoxazole Derivatives as Anticancer Agents: A Validation Perspective on 4-Phenylisoxazol-5-ol. BenchChem.
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870716/]
Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [URL: https://zjms.hmu.edu.krd/index.php/zjms/article/view/901]
Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15056001/]
Synthesis of Isoxazolyl-benzenesulfonamide derived from N -[4-(2,3-dibromo- 3-aryl-propanoyl). Der Pharma Chemica.- 3-aryl-propanoyl). Der Pharma Chemica.
Technical Guide: Safe Handling and Disposal of 5-Bromo-2-(isoxazol-5-yl)phenol
[1] Executive Summary: Operational Directives Immediate Action Required: 5-Bromo-2-(isoxazol-5-yl)phenol is a halogenated, nitrogen-containing heterocyclic phenol.[1] It must be strictly segregated into Halogenated Organ...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: Operational Directives
Immediate Action Required: 5-Bromo-2-(isoxazol-5-yl)phenol is a halogenated, nitrogen-containing heterocyclic phenol.[1] It must be strictly segregated into Halogenated Organic Waste streams.[1]
Critical Prohibition: Do NOT dispose of this compound down the drain or mix with strong oxidizing agents. Due to the phenolic moiety, it poses a risk of severe skin burns and aquatic toxicity.[2] Due to the bromine substituent, incineration requires specific scrubbers to prevent HBr/dioxin release; therefore, accurate waste stream labeling is non-negotiable.
Chemical Profile & Hazard Identification
To handle this compound safely, one must understand the interplay between its three functional groups: the phenol, the isoxazole ring, and the bromine atom.
Feature
Chemical Implication
Operational Hazard
Phenol Moiety
Acidic proton ( approx. 7-8*); protein denaturant.[1]
High Risk: Chemical burns, rapid skin absorption, systemic toxicity. Incompatible with strong bases (exothermic).
A. Solid Waste (Pure Substance & Contaminated Debris)
Applicable to: Expired solids, weighing papers, contaminated gloves, and spill cleanup materials.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for solids.
Bagging: Place the solid waste inside a clear, sealable polyethylene bag (double-bagging recommended for pure substance) before placing it in the drum.[1]
Disposal Path: Route to Incineration (Halogenated) .
B. Liquid Waste (Mother Liquors & Solutions)
Applicable to: Reaction mixtures, HPLC effluent, and dissolved stock solutions.
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste stream (e.g., DCM, Chloroform, DMSO).
pH Adjustment (If necessary): If the solution is highly basic (pH > 10), neutralize to pH 6-8 using dilute acid (e.g., HCl) before adding to the waste drum to prevent heat generation or polymerization.
Transfer: Pour into the Halogenated Organic Solvent carboy.
Crucial: Do not overfill (leave 10% headspace).
Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., acetone) and add the rinsate to the halogenated waste container. Deface the original label and discard the bottle as glass waste (or chemically contaminated glass, depending on facility rules).
Waste Segregation Logic (Self-Validating System)
The following diagram illustrates the critical decision pathways for disposing of this specific compound. This visual logic ensures that the user validates their choice against the chemical structure.
Figure 1: Decision Matrix for Waste Stream Selection.[2] Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the brominated solute mandates disposal in the Halogenated stream.
Chemical Compatibility & Segregation
Proper segregation is not just about regulation; it is about preventing uncontrolled reactions in the waste drum.
The "Do Not Mix" List
Strong Oxidizers (Nitric Acid, Peroxides):
Reason: The isoxazole ring and phenol are organic fuels. Mixing with oxidizers can lead to rapid pressure buildup or fire.
Strong Bases (Sodium Hydroxide, concentrated):
Reason: Phenols are acidic.[1] While neutralization is sometimes a treatment method, doing so in a waste container without cooling can cause a dangerous exotherm.
Reactive Metals (Aluminum, Magnesium):
Reason: Halogenated phenols can react with active metals under certain conditions to form Grignard-like reagents or initiate polymerization.[1]
Figure 2: Chemical Compatibility Map. Red dashed lines indicate high-risk combinations that must be avoided in storage and waste accumulation.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
Evacuate & Ventilate: The dust may be irritating to the respiratory tract.
PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
Liquid: Absorb with vermiculite or a commercial organic spill pad.[1]
Decontamination: Scrub the surface with a dilute surfactant (soap) and water. Do not use bleach , as it may react with the amine/nitrogen heterocycle or phenol to form chloramines or chlorinated phenols (more toxic).
References
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 5-Bromo-2-(isoxazol-5-yl)phenol. Retrieved from [1]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from
Yale University Environmental Health & Safety. (2023). Phenol and Phenolic Compounds SOP. Retrieved from
National Institutes of Health (NIH). (2023). PubChem Compound Summary: Isoxazole Derivatives Toxicity. Retrieved from
Personal protective equipment for handling 5-Bromo-2-(isoxazol-5-yl)phenol
CAS: 213690-27-8 Formula: C H BrNO Molecular Weight: 240.05 g/mol Signal Word: WARNING [1][2] Part 1: Executive Safety Summary Immediate Action Required: Treat this compound as a biologically active organic halide with p...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 213690-27-8
Formula: C
HBrNOMolecular Weight: 240.05 g/mol
Signal Word:WARNING [1][2]
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a biologically active organic halide with phenolic properties. While GHS classification indicates "Harmful" rather than "Fatal," the presence of the isoxazole pharmacophore suggests potential biological activity that warrants containment levels exceeding standard organic salts.
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
PPE Specification Table
Component
Recommendation
Technical Rationale
Hand Protection
Double Nitrile (0.11 mm min)
Phenolic compounds can permeate thin latex.[1] The outer glove is sacrificial; the inner glove maintains the barrier during doffing.
Eye Protection
Chemical Splash Goggles
Powder fines are mobile. Safety glasses leave gaps where airborne dust can bypass and react with ocular moisture.
Respiratory
Fume Hood (Face Velocity > 100 fpm)
Engineering controls are superior to respirators. If weighing outside a hood, use an N95 or P100 mask.
Body Defense
Tyvek® Sleeves or Lab Coat
Disposable sleeves prevent cuff contamination, a common exposure vector during weighing.
Engineering Control Workflow (Graphviz)
The following diagram illustrates the mandatory containment workflow to prevent cross-contamination.
Figure 1: Contamination control workflow emphasizing thermal equilibration to prevent hydrolysis and static dispersion.
Part 3: Operational Handling Protocol
Storage & Stability Management
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Light Sensitivity: The isoxazole ring can be photosensitive. Store in amber vials or wrap clear vials in foil.
Hygroscopicity: Phenolic protons are labile. Moisture uptake can alter stoichiometry.
Weighing & Solubilization (Step-by-Step)
Objective: Prepare a stock solution without generating airborne dust.
Equilibration: Remove the vial from the refrigerator 30 minutes prior to opening. Place it in a desiccator. Why? Opening a cold vial condenses atmospheric water, degrading the phenol and causing clumping.
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Brominated aromatics are prone to static charge.
Transfer:
Place the balance inside the fume hood.
If the balance is external, use a tarred screw-cap vial instead of a weighing boat. Add the solid to the vial, cap it, weigh, and subtract the tare.
Solubilization:
Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Protocol: Add solvent down the side of the vial to wash residual powder to the bottom. Vortex until clear.
Concentration: Typical stock concentration is 10–50 mM.
Reaction Setup
Base Sensitivity: This compound contains a phenolic proton (pKa ~8–10). In the presence of bases (e.g., K₂CO₃, NaH), it will form a phenoxide anion. Ensure this is intended in your synthetic route.
Cross-Coupling: The aryl bromide is a handle for Suzuki/Buchwald couplings. Ensure the catalyst system is compatible with the isoxazole nitrogen, which can coordinate to Pd/Cu centers and poison the catalyst.
Part 4: Emergency Response & Disposal[1]
Spill Response Algorithm
Scenario: 500 mg powder spill inside the fume hood.
Isolate: Close the hood sash immediately. Post "DO NOT ENTER" signage.
Protect: Don double nitrile gloves and N95 respirator (if sash must be raised).
Neutralize:
Cover the powder with a wet paper towel (water/surfactant) to prevent dust lofting.
Wipe up the slurry.
Clean surface with 0.1M NaOH (converts phenol to water-soluble phenoxide), followed by water.
Dispose: Place all waste in a sealed bag labeled "Halogenated Organic Solid."